Cas no 96-50-4 (Aminothiazole)

Aminothiazole structure
Aminothiazole structure
Nombre del producto:Aminothiazole
Número CAS:96-50-4
MF:C3H4N2S
Megavatios:100.142258644104
MDL:MFCD00005325
CID:34862
PubChem ID:2155

Aminothiazole Propiedades químicas y físicas

Nombre e identificación

    • 2-Aminothiazole
    • 2-Thiazolamine
    • 2-thiazolylamine
    • 2-thiazylamine
    • abadole
    • aminothiazole
    • basedol
    • Thiazol-2-amine
    • 2-amino-1,3-thiazole
    • 2-amino-thiazole
    • Abadol
    • aminothiazol
    • cp1585
    • RP 2921
    • thiazole-2-amine
    • THIAZYLAMINE
    • usafek-p-5501
    • 4-Thiazoline, 2-imino- (6CI)
    • Thiazole, 2-amino- (8CI)
    • 1,3-Thiazol-2-amine
    • 2-Aminothiazol
    • NSC 1900
    • 2-Aminothiazole,97%
    • KBio2_000505
    • BRD-K13421763-001-06-2
    • UNII-5K8WKN668K
    • Spectrum_000085
    • 1,3-thiazol-2-ylamine
    • 5K8WKN668K
    • 2-AMINOTHIAZOLE [MI]
    • 361381-86-4
    • NINDS_000176
    • SPBio_000957
    • NCGC00091162-09
    • 2-iminothiazole
    • DivK1c_000176
    • amino-1,3-thiazole
    • STR00409
    • NCGC00091162-06
    • KBioGR_001028
    • NCGC00091162-07
    • Aminotiazolo
    • Aminotiazol [INN-Spanish]
    • F2146-0059
    • NCGC00091162-05
    • KBioSS_000505
    • EN300-19107
    • KBio1_000176
    • AC7847
    • NSC1900
    • N-(2-Methylbenzoyl)glycine-d2; NSC 163983-d2; o-Methylhippuric Acid-d2; o-Toluric Acid-d2;
    • BDBM50240843
    • STK387115
    • s4198
    • A0633
    • Z104472798
    • BRD-K13421763-001-05-4
    • Spectrum5_000973
    • 1,3-Thiazol-2-amine #
    • KBio2_005641
    • 2-imino-2,3-dihydro-1,3-thiazole
    • BP-21217
    • 2-amino-1,3 thiazole
    • SR-01000872739-1
    • thiazolyl amine
    • Aminothiazol [INN-French]
    • InChI=1/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5
    • NCGC00091162-03
    • 2-Aminothiazole, 97%
    • SY001447
    • 2-AMINOTHIOZOLE
    • DTXCID604508
    • AKOS000119189
    • SR-01000872739
    • thiazole amine
    • RP-2921
    • CCRIS 1279
    • AB00052300_03
    • SCHEMBL7401
    • SBI-0051751.P002
    • DB-015940
    • BSPBio_003414
    • Tox21_111093
    • HMS3652B11
    • HY-12396
    • 2-Amino-thiazol
    • NSC758210
    • CP 1585
    • Thiazole, 2-amino-
    • NCGC00091162-04
    • 2-amino thiazole
    • NSC-1900
    • Spectrum2_000879
    • EINECS 202-511-6
    • 29385-37-3
    • THIAZOLE,2-AMINO
    • 1,3-thiazole-2-amine
    • WLN: T5N CSJ BZ
    • Pharmakon1600-01503017
    • DTXSID5024508
    • Aminothiazole [INN]
    • Aminotiazol
    • thiazol-2-yl-amine
    • BRD-K13421763-001-07-0
    • Aminothiazolum [INN-Latin]
    • HMS1922A05
    • 2-amino thiozol
    • KBio3_002634
    • NCGC00258280-01
    • CHEMBL344760
    • Tox21_200726
    • Spectrum4_000734
    • KBio2_003073
    • 96-50-4
    • Spectrum3_001737
    • Aminothiazolum
    • AB-601/30915002
    • 4-Thiazolin-2-onimine
    • NCGC00091162-02
    • amino thiazol
    • D02479
    • NS00020245
    • NCGC00091162-01
    • PS-9323
    • CAS-96-50-4
    • 2-Aminothiazol, technical, >=90% (NT)
    • USAF EK-P-5501
    • AMINOTHIAZOLINE
    • Thiazol-2-ylamine
    • AI3-14917
    • Aminothiazole (INN)
    • NSC-758210
    • AB00052300_04
    • MFCD00005325
    • Aminotiazolo [DCIT]
    • SPECTRUM1503017
    • CHEBI:40782
    • HMS500I18
    • CCG-40298
    • Q2746995
    • W-100142
    • SW219866-1
    • Thiazolamine
    • IDI1_000176
    • CS-3404
    • Aminothiazole
    • MDL: MFCD00005325
    • Renchi: 1S/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5)
    • Clave inchi: RAIPHJJURHTUIC-UHFFFAOYSA-N
    • Sonrisas: N1=C(N)SC=C1
    • Brn: 105738

Atributos calculados

  • Calidad precisa: 100.009519g/mol
  • Carga superficial: 0
  • XLogP3: 0.4
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Cuenta de enlace giratorio: 0
  • Masa isotópica única: 100.009519g/mol
  • Masa isotópica única: 100.009519g/mol
  • Superficie del Polo topológico: 67.2Ų
  • Recuento de átomos pesados: 6
  • Complejidad: 48.1
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

  • Autoignition Temperature: 212 °F after 3.5 hours (NTP, 1992)
  • Color / forma: White to yellow crystals, gradually dark brown when exposed to air, easy to sublime.
  • Denso: 1.241 (estimate)
  • Punto de fusión: 88.0 to 92.0 deg-C
  • Punto de ebullición: 143°C/12mmHg(lit.)
  • Punto de inflamación: 117℃/15mm
  • índice de refracción: 1.5300 (estimate)
  • PH: 9.6 (100g/l, H2O, 20℃)
  • Disolución: 1 M HCl: soluble50mg/mL, clear (dark yellow-brown)
  • Coeficiente de distribución del agua: 100 g/L (20 ºC)
  • PSA: 67.15000
  • Logp: 1.30650
  • PKA: 5.36(at 20℃)
  • Merck: 479
  • Sensibilidad: Sensitive to light
  • Disolución: Slightly soluble in cold water and ethanol, easily soluble in hot water and dilute inorganic acids.
  • FEMA: 3291

Aminothiazole Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302,H319
  • Declaración de advertencia: P305+P351+P338
  • Número de transporte de mercancías peligrosas:2811
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-36
  • Instrucciones de Seguridad: S26-S36/37-S39
  • Código F de la marca fuka:8-9
  • Rtecs:XJ2100000
  • Señalización de mercancías peligrosas: Xn
  • TSCA:Yes
  • Categoría de embalaje:I; II; III
  • Términos de riesgo:R22; R36/37
  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Aminothiazole Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Aminothiazole PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB113634-1 kg
2-Aminothiazole, 97%; .
96-50-4 97%
1 kg
€69.50 2023-07-20
Ambeed
A128996-100g
Thiazol-2-amine
96-50-4 98%
100g
$6.0 2025-02-25
Ambeed
A128996-500g
Thiazol-2-amine
96-50-4 98%
500g
$25.0 2025-02-25
eNovation Chemicals LLC
K09424-5kg
2-Aminothiazole
96-50-4 97%
5kg
$1000 2024-06-05
Ambeed
A128996-25g
Thiazol-2-amine
96-50-4 98%
25g
$5.0 2025-02-25
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0633-25G
2-Aminothiazole
96-50-4 >98.0%(T)
25g
¥215.00 2024-04-15
eNovation Chemicals LLC
K09424-1kg
2-Aminothiazole
96-50-4 97%
1kg
$350 2024-06-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018018-25g
Aminothiazole
96-50-4 97%
25g
¥29 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A90500-100g
Aminothiazole
96-50-4 98%
100g
¥56.0 2021-09-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A90500-500g
Aminothiazole
96-50-4 98%
500g
¥176.0 2021-09-10

Aminothiazole Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: m-Chloroperbenzoic acid
1.2 Solvents: Isopropanol
Referencia
Process of producing 2-aminothiazole
, European Patent Organization, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Ammonia Catalysts: Copper oxide (Cu2O) Solvents: Ethylene glycol ;  16 h, rt → 80 °C
Referencia
Process for the preparation of arylamines
, United States, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: Acetic acid ;  rt; 6 h, 40 - 50 °C; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, rt
Referencia
Synthesis and antiplasmodial assessment of nitazoxanide and analogs as new antimalarial candidates
Irabuena, Camila; Scarone, Laura; de Souza, Guilherme Eduardo; Aguiar, Anna Caroline Campos; Mendes, Giovana Rossi; et al, Medicinal Chemistry Research, 2022, 31(3), 426-435

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Sodium tetraborate ,  Boric acid (H3BO3) ;  8 h, 90 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 9.8, < 40 °C; < 40 °C → 5 °C; 2 h, 5 °C
Referencia
Green preparation of 2-aminothiazole by solvent-free one-pot method
, China, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Water
Referencia
The synthesis of α-alkoxy-β-haloethyl acetates and 2-aminothiazole
Akiyoshi, Saburo; Okuno, Kenzo, Journal of the American Chemical Society, 1954, 76, 693-4

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe3O4) Solvents: Water ;  2 h, 120 °C
Referencia
Reduction of organic azides to amines using reusable Fe3O4 nanoparticles in aqueous medium
Pagoti, Sreenivasarao; Surana, Subham; Chauhan, Ajay; Parasar, Bibudha; Dash, Jyotirmayee, Catalysis Science & Technology, 2013, 3(3), 584-588

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Dimethyl sulfoxide ,  Hydrogen iodide Solvents: Ethyl acetate ;  2 h, 60 °C
1.2 2 h, 60 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referencia
HX-DMSO: A novel liquid halogenating system for synthesis of 2-aminothiazoles via Csp3-H bond functionalization
Zarnegar, Zohre; Sadeghi, Masoud; Alizadeh, Roghayeh; Safai, Javad, Journal of Molecular Liquids, 2018, 255, 76-79

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Ethanol ;  12 h, rt → reflux
Referencia
Exploration of novel ureidobenzothiazole library against neuroinflammation
Han, Minsoo; Park, Chan-Ho; Nam, Kee Dal; Cho, Sung-Woo; Hahn, Hoh-Gyu, Bulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide Solvents: Ethanol ;  1 h, rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 8
Referencia
C-N bond formation in alicyclic and heterocyclic compounds by amine-modified nanoclay
Zarnegar, Zohre; Alizadeh, Roghayeh; Ahmadzadeh, Majid; Safari, Javad, Journal of Molecular Structure, 2017, 1144, 58-65

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sodium hydrosulfide Solvents: Water ;  overnight, pH 7, rt
Referencia
Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures
Islam, Saidul; Bucar, Dejan-Kresimir; Powner, Matthew W., Nature Chemistry, 2017, 9(6), 584-589

Synthetic Routes 11

Condiciones de reacción
1.1 Solvents: Ethanol ;  2 - 3 h, rt
Referencia
Synthesis and in vitro kinetic evaluation of N-thiazolylacetamido monoquaternary pyridinium oximes as reactivators of sarin, O-ethylsarin and VX inhibited human acetylcholinesterase (hAChE)
Valiveti, Aditya Kapil; Bhalerao, Uma M.; Acharya, Jyotiranjan; Karade, Hitendra N.; Acharya, Badri Narayan; et al, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4899-4910

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Iron oxide (Fe3O4) (supported on SiO2-TiO2 nanocomposite) ,  Silica ,  Titania Solvents: Polyethylene glycol ;  5 h, rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 9 - 10
Referencia
TiO2 nanoparticles supported on the Fe3O4@SiO2 nanocomposites: a novel magnetic nanocatalyst for the synthesis of 2-aminothiazoles
Safari, Javad; Abedi-Jazini, Zahra; Zarnegar, Zohre; Sadeghi, Masoud, Journal of Nanoparticle Research, 2015, 17(12), 1-10

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Catalysts: Iron oxide (Fe3O4) Solvents: Methanol ;  1 h, 65 °C
1.2 1 h, 65 °C
Referencia
Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe3O4 nanoparticle-N-halo reagent catalytic system
Sadeghi, Masoud; Safari, Javad; Zarnegar, Zohre, RSC Advances, 2016, 6(69), 64749-64755

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Ammonia Catalysts: Copper Solvents: Ethylene glycol
Referencia
Amination of aryl halides using copper catalysis
Lang, F.; Zewge, D.; Houpis, I. N.; Volante, R. P., Tetrahedron Letters, 2001, 42(19), 3251-3254

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Iodine Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dimethyl sulfoxide ;  2 h, 80 °C
Referencia
Montmorillonite K10: an effective catalyst for synthesis of 2-aminothiazoles
Safari, Javad; Sadeghi, Masoud, Research on Chemical Intermediates, 2016, 42(12), 8175-8183

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Glucose ,  Potassium hydroxide Solvents: Water ;  15 min, 85 °C
Referencia
Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions
Chandna, Nisha; Kaur, Fatehjeet; Kumar, Shobhna; Jain, Nidhi, Green Chemistry, 2017, 19(18), 4268-4271

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Iodine Catalysts: Starch Solvents: Dimethyl sulfoxide ;  1 h, 80 °C
1.2 Reagents: Water
Referencia
Nanostarch: a novel and green catalyst for synthesis of 2-aminothiazoles
Safari, Javad; Sadeghi, Masoud, Monatshefte fuer Chemie, 2017, 148(4), 745-749

Synthetic Routes 18

Condiciones de reacción
1.1 Solvents: Water ;  rt → 70 °C; 4 h, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 1
Referencia
Synthesis of 2-amino-5-nitrothiazole
Yang, Yingjie; Cheng, Leqin; Yu, Liying; Tan, Naidi; Yang, Yaobin, Ranliao Gongye, 2002, 39(3), 26-27

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetone
Referencia
The preparation of 2-aminothiazole from cyclic acetals
Astle, Melvin J.; Pierce, James B., Journal of Organic Chemistry, 1955, 20, 178-81

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Iodine Catalysts: Triethylamine Solvents: Ethanol ;  4 h, reflux
1.2 Reagents: Ammonia ;  pH 8
Referencia
A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions
Abedi-Jazini, Z.; Safari, J.; Zarnegar, Z.; Sadeghi, M., Polycyclic Aromatic Compounds, 2018, 38(3), 231-235

Aminothiazole Raw materials

Aminothiazole Preparation Products

Aminothiazole Proveedores

Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:96-50-4)
Número de pedido:SFD2010
Estado del inventario:
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Wednesday, 11 December 2024 17:03
Precio ($):

Aminothiazole Literatura relevante

Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96-50-4)2-Aminothiazole
5739374
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-50-4)2-Aminothiazole
sfd11491
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe